molecular formula C5H6N2S B2376143 6-Methylpyrimidine-4-thiol CAS No. 51793-97-6

6-Methylpyrimidine-4-thiol

Cat. No.: B2376143
CAS No.: 51793-97-6
M. Wt: 126.18
InChI Key: HCADPDLQEAZJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrimidine-4-thiol is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position and a thiol (-SH) group at the 4-position. This compound serves as a critical building block in organic synthesis, particularly in medicinal chemistry, due to its reactive thiol group and structural versatility .

Properties

IUPAC Name

6-methyl-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCADPDLQEAZJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902505
Record name NoName_3013
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-97-6
Record name 6-methyl-3,4-dihydropyrimidine-4-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinoline-3-carbaldehydes with potassium thiocyanate in boiling dimethylformamide (DMF) to yield the desired thiol compound . Another approach involves the reduction of nitro groups in precursor compounds using iron powder in acetic acid, followed by treatment with potassium thiocyanate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Iron powder in acetic acid or other reducing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines or reduced derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

6-Methylpyrimidine-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-4-thiol involves its ability to interact with various molecular targets through hydrogen bonding and other interactions. The thiol group can form covalent bonds with target proteins, affecting their function and activity. This compound’s ability to act as a bioisostere for phenyl and other aromatic systems enhances its pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison of 6-Methylpyrimidine-4-thiol with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 6-methyl, 4-thiol C₅H₆N₂S 126.18 (estimated) Reactive thiol group; used in synthesizing complexes (e.g., 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone)
6-Ethylpyrimidin-4-ol 6-ethyl, 4-hydroxyl C₆H₈N₂O 124.14 Ethyl group enhances lipophilicity; hydroxyl group favors hydrogen bonding
2-Amino-6-methylpyrimidine-4-thione 6-methyl, 4-thione, 2-amino C₅H₇N₃S 141.19 Thione group (C=S) increases stability; amino group enables nucleophilic reactions
4-Methyl-6-(methylthio)pyrimidin-2-ol 6-methylthio, 4-methyl, 2-hydroxyl C₆H₈N₂OS 156.21 Methylthio group enhances electron-withdrawing effects; positional isomer of this compound
4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine 6-(methylthiomethyl), 4-chloro, 2-pyridinyl C₁₁H₁₁ClN₄S 266.75 Chloro and pyridinyl groups confer distinct biological activities (e.g., antimicrobial)

Key Differences and Implications

Functional Group Reactivity: The thiol group in this compound is more nucleophilic and acidic compared to hydroxyl or thione groups in analogs like 6-Ethylpyrimidin-4-ol or 2-Amino-6-methylpyrimidine-4-thione. This makes it a superior candidate for forming sulfur-containing complexes (e.g., with cyclohexanone) . Thione groups (C=S) in analogs such as 2-Amino-6-methylpyrimidine-4-thione exhibit reduced reactivity but higher stability, favoring applications in coordination chemistry .

Substituent Effects: Methyl vs. Positional Isomerism: 4-Methyl-6-(methylthio)pyrimidin-2-ol, with a hydroxyl group at position 2, demonstrates altered hydrogen-bonding patterns and solubility compared to this compound .

Biological Activity

6-Methylpyrimidine-4-thiol, a member of the pyrimidine family, is characterized by a thiol group (-SH) at the 4-position and a methyl group at the 6-position of the pyrimidine ring. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C₅H₇N₃S
  • Molecular Weight : Approximately 143.19 g/mol
  • Density : ~1.4 g/cm³
  • Boiling Point : Approximately 259 °C at 760 mmHg

The presence of both the thiol and methyl groups significantly influences its chemical reactivity and biological interactions.

Biological Activities

This compound exhibits several notable biological activities, which can be summarized as follows:

  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound show significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against bacteria such as E. coli and S. aureus due to the presence of the thiol group, which plays a crucial role in disrupting bacterial cell membranes .
  • Antitumor Effects :
    • Compounds derived from this compound have been evaluated for their antitumor activities. A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines, including HeLa cells, indicating potential for development as anticancer agents .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown to inhibit S-adenosyl-homocysteine hydrolase, an enzyme critical for cellular methylation processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound and its derivatives. The following table summarizes key structural features and their corresponding biological activities:

CompoundStructure FeaturesBiological Activity
This compoundThiol group at 4-position, Methyl at 6-positionAntimicrobial, Antitumor
2-Amino-6-methylpyrimidine-4-thiolAmino group at 2-positionEnhanced antimicrobial activity
2-Isopropyl-6-methylpyrimidine-4-thiolIsopropyl group at 2-positionIncreased steric hindrance affecting reactivity

Case Studies

  • Antimicrobial Evaluation :
    A study conducted by Nagaraj and Reddy (2008) synthesized various pyrimidine derivatives, including those based on this compound. The results showed promising antimicrobial activity against C. albicans and other pathogenic bacteria, suggesting that modifications to the thiol group could enhance efficacy .
  • Antitumor Activity :
    In a recent investigation, researchers explored the cytotoxic effects of several thiol-containing pyrimidines on cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited significant growth inhibition in HeLa cells, highlighting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.